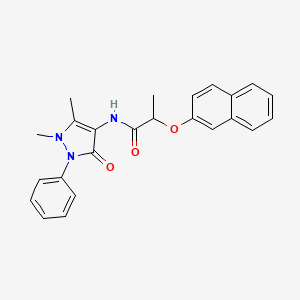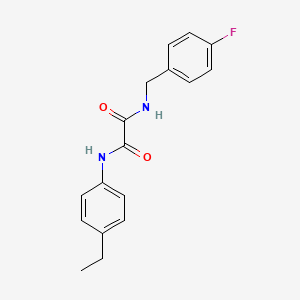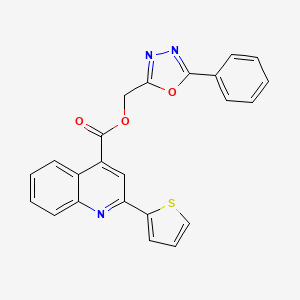![molecular formula C20H19ClN2O3S B4795854 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795854.png)
2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as CR6086, is a novel small molecule that has been developed as a potential treatment for inflammatory diseases. The compound has been shown to have anti-inflammatory, analgesic, and tissue-protective effects, making it a promising candidate for the treatment of a range of inflammatory conditions.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is thought to act by modulating the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This channel is involved in the transmission of pain and inflammation signals, and modulation of its activity by 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide may contribute to the compound's anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
In addition to its effects on TRPV1, 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to have a range of other biochemical and physiological effects. These include inhibition of the production of pro-inflammatory cytokines, modulation of the activity of enzymes involved in tissue damage, and promotion of tissue repair and regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide for lab experiments is its well-defined chemical structure and synthesis method, which allows for reproducible and consistent results. However, the compound's complex mechanism of action and potential interactions with other molecules in biological systems may make it challenging to study in certain contexts.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide. One area of interest is the development of more specific TRPV1 modulators that may have improved efficacy and reduced side effects compared to 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide. Other potential areas of research include the use of 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide in combination with other anti-inflammatory agents, and the investigation of its potential use in the treatment of other conditions such as neuropathic pain and cancer.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide has been the subject of extensive scientific research, with a focus on its potential use in the treatment of inflammatory conditions such as osteoarthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. In preclinical studies, 2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to reduce inflammation, pain, and tissue damage in animal models of these conditions.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-2-10-25-16-8-6-14(7-9-16)18-13-27-20(22-18)23-19(24)12-26-17-5-3-4-15(21)11-17/h3-9,11,13H,2,10,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMWMOILYUGQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4795773.png)
![2-[(2,4-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795778.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)
![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4795796.png)
![5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4795798.png)



![N-[2-(4-{[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4795820.png)
![1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4795825.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4795846.png)
![1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4795856.png)